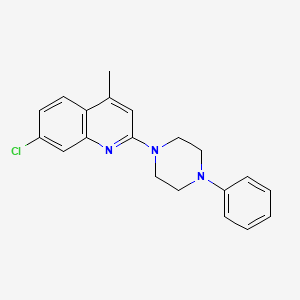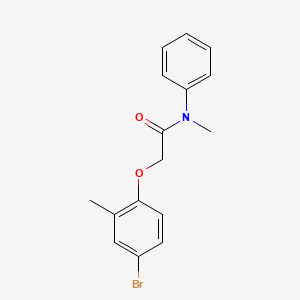![molecular formula C18H19NO3 B5853588 ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
ethyl 2-[(3-phenylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate, also known as ethyl 3-phenylglycinate, is a chemical compound that belongs to the class of amino acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The exact mechanism of action of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to interact with the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to exhibit herbicidal and insecticidal activity in plant and insect models.
実験室実験の利点と制限
The advantages of using ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its ease of synthesis. However, there are also some limitations to its use. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate. One area of research is the development of new pharmaceuticals based on its structure and properties. For example, it may be possible to develop new drugs for the treatment of Alzheimer's disease and Parkinson's disease based on its ability to improve cognitive function and memory. Another area of research is the development of new materials based on its structure and properties. For example, it may be possible to develop new liquid crystals, polymers, and dyes based on its ability to interact with certain receptors and enzymes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, which can help to improve its safety and efficacy in various applications.
合成法
The synthesis of ethyl 2-[(3-phenylpropanoyl)amino]benzoate 2-[(3-phenylpropanoyl)amino]benzoate involves the reaction between ethyl 2-[(3-phenylpropanoyl)amino]benzoate benzoate and 3-phenylpropanoyl chloride in the presence of a base such as triethyl 2-[(3-phenylpropanoyl)amino]benzoateamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This method has been optimized to produce high yields and purity of the product.
科学的研究の応用
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agrochemicals, it has been found to exhibit herbicidal and insecticidal activity. Additionally, it has been studied for its potential use in the synthesis of materials such as liquid crystals, polymers, and dyes.
特性
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPWMGMJCLILNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3-phenylpropanoyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)


![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)

![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)






![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)